molecular formula C19H18ClF3N2O4 B11477083 methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate

methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate

Cat. No.: B11477083
M. Wt: 430.8 g/mol
InChI Key: OHHQCEDPWRWHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is a complex organic compound with the molecular formula C19H18ClF3N2O4 . This compound is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and a trifluoroalaninate moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with 4-ethylphenol to form an intermediate, which is then reacted with trifluoroalanine methyl ester under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate can be compared with similar compounds such as:

Properties

Molecular Formula

C19H18ClF3N2O4

Molecular Weight

430.8 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]-2-(4-ethylphenoxy)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-12-4-10-15(11-5-12)29-18(16(26)28-2,19(21,22)23)25-17(27)24-14-8-6-13(20)7-9-14/h4-11H,3H2,1-2H3,(H2,24,25,27)

InChI Key

OHHQCEDPWRWHCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.